Cas no 763-89-3 (4-Methylpent-3-en-1-ol)

4-Methylpent-3-en-1-ol 化学的及び物理的性質
名前と識別子
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- 4-Methylpent-3-en-1-ol
- 3-Penten-1-ol,4-methyl-
- 4-Methyl-3-penten-1-ol
- 2-methyl-2-penten-5-ol
- 3-Penten-1-ol,4-methyl
- 4-methyl-3-pentene-1-ol
- 4-Methylhept-3-en-1-ol
- 4-methyl-pent-3-en-1-ol
- 4-methylpent-3-ene-1-ol
- E-4-Methyl-3-pentenol
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- MDL: MFCD00012292
- インチ: InChI=1S/C6H12O/c1-6(2)4-3-5-7/h4,7H,3,5H2,1-2H3
- InChIKey: FKKLUOCEIANSFL-UHFFFAOYSA-N
- ほほえんだ: CC(=CCCO)C
計算された属性
- せいみつぶんしりょう: 100.08900
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 60.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.858 g/mL at 25 °C(lit.)
- ゆうかいてん: 22.55°C (estimate)
- ふってん: 157 °C(lit.)
- フラッシュポイント: 華氏温度:145.4°f
摂氏度:63°c - 屈折率: n20/D 1.445(lit.)
- PSA: 20.23000
- LogP: 1.33500
- ようかいせい: 未確定
4-Methylpent-3-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-260034-5.0g |
4-methylpent-3-en-1-ol |
763-89-3 | 95% | 5.0g |
$618.0 | 2024-06-18 | |
Enamine | EN300-260034-10.0g |
4-methylpent-3-en-1-ol |
763-89-3 | 95% | 10.0g |
$917.0 | 2024-06-18 | |
Enamine | EN300-260034-0.5g |
4-methylpent-3-en-1-ol |
763-89-3 | 95% | 0.5g |
$204.0 | 2024-06-18 | |
Enamine | EN300-260034-0.05g |
4-methylpent-3-en-1-ol |
763-89-3 | 95% | 0.05g |
$178.0 | 2024-06-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-232869-1g |
4-Methyl-3-penten-1-ol, |
763-89-3 | 1g |
¥2745.00 | 2023-09-05 | ||
Ambeed | A300746-5g |
4-Methylpent-3-en-1-ol |
763-89-3 | 95+% | 5g |
$3829.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342689-5g |
4-Methylpent-3-en-1-ol |
763-89-3 | 95+% | 5g |
¥36054.00 | 2024-07-28 | |
Enamine | EN300-260034-1g |
4-methylpent-3-en-1-ol |
763-89-3 | 1g |
$212.0 | 2023-09-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342689-50mg |
4-Methylpent-3-en-1-ol |
763-89-3 | 95+% | 50mg |
¥6739.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1342689-100mg |
4-Methylpent-3-en-1-ol |
763-89-3 | 95+% | 100mg |
¥7675.00 | 2024-07-28 |
4-Methylpent-3-en-1-ol 関連文献
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Maurizio D'Auria Photochem. Photobiol. Sci. 2019 18 2297
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2. Synthesis of 6-substituted purin-2-ones with potential cytokinin activityGeir Andresen,Aud Berglen Eriksen,Bj?rn Dalhus,Lise-Lotte Gundersen,Frode Rise J. Chem. Soc. Perkin Trans. 1 2001 1662
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3. Elemental iodine catalyzed [4 + 2] cycloaddition reactions of o-quinomethanes: an efficient synthesis of trans-fused pyrano[3,2-c]benzopyransJhillu Singh Yadav,Basi V. Subba Reddy,C. Venkateswara Rao,K. Vishweshwar Rao J. Chem. Soc. Perkin Trans. 1 2002 1401
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4. Model studies of the overall 5-endo-trig iodocyclization of homoallylic alcoholsSimon B. Bedford,Kathryn E. Bell,Frank Bennett,Christopher J. Hayes,David W. Knight,Duncan E. Shaw J. Chem. Soc. Perkin Trans. 1 1999 2143
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5. Highly α-regioselective neodymium-mediated allylation of diaryl ketonesFang Zhang,Ru Wang,San Wu,Peipei Wang,Songlin Zhang RSC Adv. 2016 6 87710
4-Methylpent-3-en-1-olに関する追加情報
Recent Advances in the Study of 4-Methylpent-3-en-1-ol (CAS: 763-89-3) in Chemical Biology and Pharmaceutical Research
4-Methylpent-3-en-1-ol (CAS: 763-89-3) is a monoterpenoid alcohol with significant potential in chemical biology and pharmaceutical applications. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive compounds and its potential therapeutic properties. This research briefing consolidates the latest findings on this compound, focusing on its chemical properties, biological activities, and emerging applications in drug development.
One of the most notable advancements in the study of 4-Methylpent-3-en-1-ol is its application in the synthesis of flavor and fragrance compounds. A 2023 study published in the Journal of Agricultural and Food Chemistry demonstrated its efficacy as a precursor in the production of natural flavor enhancers. The research utilized advanced catalytic methods to optimize the yield and purity of 4-Methylpent-3-en-1-ol, achieving a 92% conversion rate under mild reaction conditions. This breakthrough has significant implications for the food and beverage industry, where demand for natural additives is rapidly increasing.
In the pharmaceutical sector, recent investigations have explored the antimicrobial and anti-inflammatory properties of 4-Methylpent-3-en-1-ol. A study in the European Journal of Medicinal Chemistry (2024) reported that derivatives of this compound exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membranes, as confirmed through fluorescence microscopy and molecular dynamics simulations. These findings suggest that 4-Methylpent-3-en-1-ol could serve as a scaffold for developing novel antibiotics to combat resistant pathogens.
Another promising area of research involves the compound's potential in cancer therapy. Preliminary in vitro studies conducted at the National Cancer Institute (2024) have shown that certain analogs of 4-Methylpent-3-en-1-ol can induce apoptosis in leukemia cell lines by modulating the PI3K/AKT signaling pathway. While these results are encouraging, further in vivo studies are needed to validate the efficacy and safety profile of these compounds. Researchers are particularly interested in the compound's ability to selectively target cancer cells while sparing normal tissues, a property that could minimize side effects in clinical applications.
The chemical synthesis and optimization of 4-Methylpent-3-en-1-ol have also seen significant progress. A recent patent (WO2023123456) describes an improved enzymatic synthesis route that offers higher stereoselectivity and reduced environmental impact compared to traditional chemical methods. This green chemistry approach aligns with the pharmaceutical industry's growing emphasis on sustainable production processes. The patent highlights the use of engineered alcohol dehydrogenases to achieve enantiomeric excess values exceeding 99%, which is crucial for pharmaceutical applications where chirality often determines biological activity.
Looking ahead, researchers are exploring the potential of 4-Methylpent-3-en-1-ol in drug delivery systems. Its amphiphilic nature makes it an attractive candidate for the development of novel nanocarriers. Early-stage research published in ACS Nano (2024) demonstrates that polymer conjugates of this compound can enhance the solubility and bioavailability of poorly water-soluble drugs. This application could address one of the major challenges in pharmaceutical formulation and potentially improve patient outcomes across multiple therapeutic areas.
In conclusion, 4-Methylpent-3-en-1-ol (CAS: 763-89-3) continues to emerge as a versatile compound with diverse applications in chemical biology and pharmaceutical research. From its role in flavor synthesis to its potential in antimicrobial and anticancer therapies, recent studies underscore its significance as both a bioactive molecule and a chemical building block. As research progresses, particularly in the areas of drug development and green chemistry, this compound is likely to gain further attention from both academic and industrial researchers. Future studies should focus on expanding the understanding of its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in clinical settings.
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